N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
CAS No.: 1219905-90-4
VCID: VC7201929
Molecular Formula: C19H17N5O3S
Molecular Weight: 395.44
* For research use only. Not for human or veterinary use.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide - 1219905-90-4](/images/structure/VC7201929.png)
Description |
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d] triazin-3(4H)-yl)propanamide is a complex organic compound with a molecular formula and structure that suggests potential biological activity. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. Synthesis and PreparationThe synthesis of this compound typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to ensure the desired product yield and purity. Common methods include condensation reactions and amidation steps, which are crucial for forming the propanamide linkage. Biological ActivitiesWhile specific biological activities of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d] triazin-3(4H)-yl)propanamide are not detailed in the available literature, compounds with similar structures have shown promising antimicrobial and anticancer properties. For instance, thiazole derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, structural characterization, and biological evaluation. Molecular docking studies could provide insights into its potential interactions with biological targets, offering a pathway for drug development. |
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CAS No. | 1219905-90-4 |
Product Name | N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide |
Molecular Formula | C19H17N5O3S |
Molecular Weight | 395.44 |
IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Standard InChI | InChI=1S/C19H17N5O3S/c1-2-27-12-7-8-15-16(11-12)28-19(20-15)21-17(25)9-10-24-18(26)13-5-3-4-6-14(13)22-23-24/h3-8,11H,2,9-10H2,1H3,(H,20,21,25) |
Standard InChIKey | NSVPMAJERTZGAC-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Solubility | not available |
PubChem Compound | 34811158 |
Last Modified | Aug 19 2023 |
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